DL-Valine-1-13C

Protein Turnover Metabolic Tracer GC-C-IRMS

Quantitative valine analysis in biological matrices is compromised by matrix effects and co-elution of unlabeled standards. DL-Valine-1-13C (CAS 152840-81-8) provides a stable M+1 mass shift with 99 atom% 13C purity, ideal for LC-MS/GC-MS internal standardization. • M+1 shift ensures clear separation from endogenous valine • 99 atom% 13C minimizes background signal for sub-1.5 MPE enrichment detection • Racemic formulation offers cost savings for achiral methods • Resistant to deuterium exchange for reliable aqueous analysis In stock for immediate global shipping.

Molecular Formula C5H11NO2
Molecular Weight 118.14 g/mol
CAS No. 152840-81-8
Cat. No. B124551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Valine-1-13C
CAS152840-81-8
Molecular FormulaC5H11NO2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N
InChIInChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i5+1
InChIKeyKZSNJWFQEVHDMF-HOSYLAQJSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Valine-1-13C for Metabolic Tracing and Quantitative MS


DL-Valine-1-13C (CAS 152840-81-8) is a stable isotope-labeled racemic mixture of the essential branched-chain amino acid valine, featuring a carbon-13 atom specifically at the carboxyl carbon (position 1). This site-specific labeling results in a predictable mass shift of M+1 relative to unlabeled valine (MW 117.15 vs. 118.14), enabling precise quantitation via mass spectrometry . It is a solid at room temperature with a sublimation point of 295 °C and is supplied at an isotopic purity of 99 atom % 13C, a specification critical for minimizing background signal in quantitative assays . As a racemate, it contains both D- and L-enantiomers, making it suitable for applications where chiral purity is not a limiting factor, such as use as an internal standard in non-stereoselective analytical methods or as a tracer in metabolic studies where the racemic form can serve as a cost-effective alternative to the enantiopure L-form [1].

Labeling Site-specific 1-13C at carboxyl carbon
Form Racemic (D/L) mixture
Isotopic Purity High 13C enrichment for low-background assays
Use Context MS internal standard, metabolic tracer, GC-C-IRMS

Limitations of Unlabeled and Alternative Valine Labels


Substituting DL-Valine-1-13C with a different isotopologue (e.g., DL-Valine-2-13C, uniformly labeled 13C5-valine, or deuterated D8-valine) or with unlabeled DL-Valine fundamentally alters experimental outcomes in quantitative workflows. Unlabeled valine cannot serve as an internal standard for MS-based quantitation due to its co-elution and identical mass with endogenous analyte. While alternative 13C-labeled forms offer their own mass shifts, the specific +1 Da shift of carboxyl-labeled DL-Valine-1-13C is essential for certain GC-C-IRMS methods optimized for measuring protein fractional synthetic rates at very low isotopic enrichments (0 to 1.5 MPE) [1]. Furthermore, deuterated analogs (e.g., D8-valine) are susceptible to deuterium-hydrogen exchange in aqueous biological matrices, leading to signal instability and quantification inaccuracies not observed with the stable C-13 label at the carboxyl position . The choice of labeling position (C-1 vs. C-2 vs. C-5) dictates which metabolic transformations can be tracked; the C-1 position is lost as CO2 upon decarboxylation, making it a specific probe for net protein synthesis rather than for tracing carbon flow through the full valine catabolic pathway, a distinction critical for metabolic flux experimental design [2].

DL-Valine-1-13C (Target)
Potential Substitute
M+1 shift; stable 13C label
Unlabeled valine: no mass shift, cannot serve as ISTD
Covalently bound 13C at C1, no exchange
D8-valine: deuterium-hydrogen exchange risks signal instability
C1 label lost as CO₂; specific for net protein synthesis
2-13C or 13C₅ labels: track broader catabolic pathways, different metabolic information

DL-Valine-1-13C Performance Benchmarks


Low-Enrichment Protein Synthesis by GC-C-IRMS

DL-Valine-1-13C (as [1-13C]valine) was validated in a GC-C-IRMS method for measuring protein fractional synthetic rates (FSRs). The method demonstrated a robust measurement range for [1-13C]valine enrichments from 0 to 1.5 MPE (S.D. ±0.01 MPE, n=3). In contrast, unlabeled valine cannot provide an enrichment measurement and alternative 2-13C or 13C5 isotopologues produce different mass shifts (e.g., M+1, M+2, M+5) requiring separate method validation [1].

Low-Enrichment FSR Measurement
Reported
0 to 1.5 MPE
Supports low-enrichment protein turnover studies
GC-C-IRMS; continuous 6 h infusion
Protein Turnover Metabolic Tracer GC-C-IRMS

In Vivo Skeletal Muscle Protein Synthesis

In a study using L-[1-13C]valine (the enantiopure form; racemic DL-Valine-1-13C can serve as a cost-effective precursor in non-stereoselective assays) infused into piglets, the mean protein fractional synthetic rate in skeletal muscle was quantified at 0.052 ± 0.007% h⁻¹. This measurement was achieved with a limit of quantitation at a tracer mole ratio of 0.0002. Alternative tracers like [1-13C]leucine require different analytical assumptions regarding precursor pool enrichment (e.g., KIC vs. KIV), and unlabeled valine cannot provide any rate data [1].

In Vivo Muscle Protein Synthesis
Class-level
0.052 ± 0.007% h⁻¹
Quantifies in vivo muscle protein synthesis
L-[1-13C]valine infusion in piglets
Muscle Metabolism In Vivo Tracer Fractional Synthetic Rate

Consistent M+1 Shift for Interference-Free MS

DL-Valine-1-13C produces a consistent nominal mass shift of M+1 relative to unlabeled valine (M=117.15). This shift is sufficient to separate the analyte and internal standard peaks in low-resolution MS systems while minimizing isotopic overlap compared to deuterated analogs (e.g., D8-valine with an M+8 shift). Deuterated standards are known to exhibit chromatographic isotope effects, causing differential retention times and potential matrix-dependent ion suppression that compromises quantitation accuracy. The M+1 shift of the 13C1 isotopologue minimizes such retention time shifts, ensuring co-elution for robust internal standardization .

Mass Shift & Co-Elution
Class-level
M+1 vs. M+8 (D8)
Ensures co-elution for matrix-independent quantitation
Compatible with ESI/APCI MS
Mass Spectrometry Internal Standard Quantitative Proteomics

High Isotopic Purity for Reduced Background

The product is specified at 99 atom % 13C isotopic purity. In contrast, many research-grade labeled compounds may be supplied at 95-98 atom % purity. The higher purity directly translates to a lower proportion of unlabeled (12C) valine in the tracer or internal standard, reducing the limit of detection and improving the linear dynamic range of quantitative MS assays by minimizing isobaric interference from the internal standard itself .

Isotopic Purity
Specification review
99 atom % 13C
Reduces unlabeled background for sensitive assays
CoA-specified; limits isobaric interference
Isotopic Purity Assay Sensitivity Background Signal

Validated Applications of DL-Valine-1-13C


Low-Abundance Protein Synthesis by GC-C-IRMS

As validated by Kulik et al., DL-Valine-1-13C (as [1-13C]valine) is an optimal tracer for determining protein fractional synthetic rates (FSRs) in biological tissues where enrichment levels are very low (0 to 1.5 MPE). Its use in a GC-C-IRMS method allows for the quantification of protein turnover in slowly synthesized proteins, such as human albumin, with a precision of ±0.01 MPE [1].

Internal Standard in SID-MS

The predictable M+1 mass shift and high isotopic purity (99 atom % 13C) of DL-Valine-1-13C make it an ideal internal standard for the quantitative analysis of valine in complex biological matrices (e.g., plasma, cell culture media) via LC-MS or GC-MS. Its use corrects for sample preparation losses, matrix effects, and instrument variability, ensuring accurate and precise quantification of endogenous valine levels [1].

In Vivo Muscle and Whole-Body Protein Turnover

Based on the work of Reijngoud et al., [1-13C]valine can be used in continuous infusion protocols to measure in vivo protein fractional synthetic rates in tissues like skeletal muscle. The method's validated limit of quantitation (tracer mole ratio of 0.0002) allows for the detection of subtle changes in protein metabolism in response to nutritional, hormonal, or pharmaceutical interventions [2].

Cost-Effective Non-Stereoselective Flux Tracer

As a racemic mixture, DL-Valine-1-13C may serve as a more economical alternative to the enantiopure L-Valine-1-13C for applications where chiral discrimination is not required. Examples include use as a general internal standard in achiral LC-MS methods or as a tracer in cell culture studies where both D- and L-forms are taken up and metabolized, albeit with different kinetics. This provides a procurement advantage for labs with budget constraints on stable isotope-labeled compounds .

Application
Selection Property
Validation Focus
Protein turnover by GC-C-IRMS
1-13C label for low-enrichment measurement
FSR precision in slowly synthesized proteins
Valine quantitation in biological matrices (SID-MS)
M+1 shift and high isotopic purity
Matrix-effect correction and assay precision
In vivo muscle protein synthesis studies
13C-tracer for continuous infusion
Quantification limit for metabolic response
Cost-effective non-stereoselective flux tracing
Racemic mixture as economical alternative
Tracer uptake kinetics in cell culture studies

Technical Documentation Hub

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38 linked technical documents
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